molecular formula C13H9ClOS B154543 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol CAS No. 78876-52-5

1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol

Cat. No. B154543
CAS RN: 78876-52-5
M. Wt: 248.73 g/mol
InChI Key: OPRUYGQNFDVQFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chlorothiophene derivatives has been a subject of interest due to their potential applications in various fields. In the provided studies, novel compounds with chlorothiophene moieties have been synthesized using different techniques. For instance, a compound with a chlorothiophene and a naphthalene ring was synthesized and characterized using FT-IR, Raman, and X-ray diffraction . Another study reported the synthesis of a chlorothiophene compound with a phenylethenyl group, characterized by similar methods and various density functional theory (DFT) functionals . These syntheses involve careful selection of starting materials and reaction conditions to achieve the desired chlorothiophene-containing compounds.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were determined using single-crystal X-ray diffraction, which provided detailed information about the crystalline forms and geometries of the molecules. For example, the compound in study crystallizes in the monoclinic space group with specific unit cell parameters, and the central enone group adopts an E configuration. Similarly, the compound in study crystallizes in the triclinic space group with a cis-trans-trans form. These structural analyses are crucial for understanding the properties and potential applications of the compounds.

Chemical Reactions Analysis

The reactivity of chlorothiophene compounds has been explored through various chemical reactions. Study describes the reactions of hexachlorobenzo[b]thiophen with different nucleophiles, leading to the substitution of chlorine atoms and the formation of new derivatives. These reactions are influenced by the electronic and steric properties of the chlorothiophene ring, which can dictate the reactivity and selectivity of the transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorothiophene derivatives are closely related to their molecular structures. The studies provided detailed vibrational assignments and molecular orbital analyses using DFT, which help in understanding the electronic properties of the compounds . Additionally, the spectroscopic characterization, including NMR and mass spectrometry, provides insights into the electronic environments and the stability of the compounds . These properties are essential for predicting the behavior of the compounds in various environments and for their potential applications in materials science or pharmaceuticals.

Scientific Research Applications

Structural Analysis and Molecular Interactions

The compound 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is structurally related to compounds studied for their crystallographic properties. For instance, Geiger and Nellist (2013) investigated a compound with a similar structure, highlighting its molecular interactions and hydrogen bonding in crystal formation (Geiger & Nellist, 2013).

Natural Product Chemistry and Isolation

Hymete et al. (2005) isolated acetylenic thiophenes from Echinops ellenbeckii, demonstrating the compound's presence in natural sources and its potential for various biological activities (Hymete et al., 2005).

Antimicrobial Activities

Naganagowda and Petsom (2011) synthesized derivatives of a similar compound, exploring their antibacterial properties. This research indicates the potential use of such compounds in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Reactivity and Synthesis Studies

Kasaka et al. (1994) studied the reactivity of compounds structurally related to 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol with alcohols, providing insights into synthetic routes and chemical behavior (Kasaka et al., 1994).

Crystallographic Properties and Interactions

Girisha et al. (2016) focused on the crystal structure of chalcone derivatives, which are related to the compound , shedding light on its potential for crystal engineering and material science applications (Girisha et al., 2016).

Biological Activities in Vector Control

Research by Nakano et al. (2014) on thiophenes isolated from Echinops transiliensis indicates the potential of such compounds in controlling vectors like Aedes aegypti larvae, suggesting applications in public health and pest control (Nakano et al., 2014).

Organic Synthesis and Medicinal Chemistry

Further studies, like those by Jindal et al. (2014) and Sherekar et al. (2022), explore synthetic routes and potential medical applications, indicating a broad scope for research in organic chemistry and drug discovery (Jindal et al., 2014); (Sherekar et al., 2022).

Mechanism of Action

The mechanism of action of 1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol is currently unknown . It has been shown to inhibit certain types of bacteria and fungi .

Safety and Hazards

There is no hazardous surcharge associated with this product . It is intended for research use only and is not for human or veterinary use .

properties

IUPAC Name

1-chloro-6-(5-prop-1-ynylthiophen-2-yl)hexa-3,5-diyn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClOS/c1-2-5-12-8-9-13(16-12)7-4-3-6-11(15)10-14/h8-9,11,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRUYGQNFDVQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC=C(S1)C#CC#CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563927
Record name 1-Chloro-6-[5-(prop-1-yn-1-yl)thiophen-2-yl]hexa-3,5-diyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol

CAS RN

78876-52-5
Record name 1-Chloro-6-[5-(prop-1-yn-1-yl)thiophen-2-yl]hexa-3,5-diyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol
Reactant of Route 2
Reactant of Route 2
1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol
Reactant of Route 3
Reactant of Route 3
1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol
Reactant of Route 4
Reactant of Route 4
1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol
Reactant of Route 5
Reactant of Route 5
1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol
Reactant of Route 6
1-Chloro-6-(5-(prop-1-ynyl)thiophen-2-yl)hexa-3,5-diyn-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.